(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
Brand Name: Vulcanchem
CAS No.: 941976-81-4
VCID: VC4495484
InChI: InChI=1S/C20H21N3O4S2/c1-5-12-23-17-11-8-15(27-4)13-18(17)28-20(23)21-19(24)14-6-9-16(10-7-14)29(25,26)22(2)3/h5-11,13H,1,12H2,2-4H3
SMILES: CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC=C
Molecular Formula: C20H21N3O4S2
Molecular Weight: 431.53

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide

CAS No.: 941976-81-4

VCID: VC4495484

Molecular Formula: C20H21N3O4S2

Molecular Weight: 431.53

* For research use only. Not for human or veterinary use.

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide - 941976-81-4

Description

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It is derived from the combination of an allyl-substituted benzo[d]thiazole and a dimethylsulfamoyl benzamide. This compound features a thiazole ring, methoxy groups, an allyl substituent, and a sulfamoyl moiety, contributing to its chemical reactivity and potential biological activities.

Synthesis

The synthesis of (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide typically involves several steps, including the combination of appropriate starting materials under controlled conditions such as temperature, reaction time, and pH adjustments to optimize yields and selectivity for the desired isomer.

Mechanism of Action and Biological Activities

While specific biological activities of (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide are not extensively documented, compounds with similar structures often exhibit diverse biological properties. Experimental data from biological assays would be necessary to elucidate its specific mechanism of action and potential therapeutic applications.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can provide detailed insights into the chemical structure and purity of this compound. NMR can offer information on hydrogen environments and connectivity, while MS helps determine molecular weight and fragmentation patterns.

Potential Applications

The potential applications of (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide could include various therapeutic areas, depending on its biological activities. Further research is needed to explore these possibilities fully.

CAS No. 941976-81-4
Product Name (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
Molecular Formula C20H21N3O4S2
Molecular Weight 431.53
IUPAC Name 4-(dimethylsulfamoyl)-N-(6-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Standard InChI InChI=1S/C20H21N3O4S2/c1-5-12-23-17-11-8-15(27-4)13-18(17)28-20(23)21-19(24)14-6-9-16(10-7-14)29(25,26)22(2)3/h5-11,13H,1,12H2,2-4H3
Standard InChIKey JSUZAPVFRQUCDQ-MRCUWXFGSA-N
SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC=C
Solubility not available
PubChem Compound 4185243
Last Modified Aug 16 2023

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